molecular formula C8H4F3NOS B8812877 2-(Trifluoromethyl)benzo[D]thiazol-7-OL

2-(Trifluoromethyl)benzo[D]thiazol-7-OL

Katalognummer: B8812877
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: MLTZOSCMVFYAAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)benzo[D]thiazol-7-OL is a useful research compound. Its molecular formula is C8H4F3NOS and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tyrosinase Activity

One of the prominent applications of 2-(Trifluoromethyl)benzo[D]thiazol-7-OL is its potential as an anti-tyrosinase agent . Tyrosinase is an enzyme critical in melanin production, and inhibiting this enzyme can be beneficial for treating conditions like hyperpigmentation.

  • Mechanism of Action : Studies have shown that derivatives of benzothiazole, including this compound, exhibit strong inhibitory effects on tyrosinase activity. For instance, a related compound demonstrated an IC50 value of 0.2 μM against mushroom tyrosinase, significantly outperforming kojic acid, a well-known skin-lightening agent .
  • Biological Effects : In vitro studies using B16F10 murine melanoma cells indicated that these compounds could effectively inhibit melanin production and release, suggesting their potential use in cosmetic formulations aimed at reducing skin pigmentation .

Anticonvulsant Properties

Another significant application of this compound is its anticonvulsant activity . Research has focused on synthesizing benzothiazole derivatives that exhibit neuroprotective effects.

  • Efficacy : In experimental models, certain derivatives showed promising anticonvulsant activity with a high protective index. For example, compounds derived from benzothiazole demonstrated effective seizure control in models induced by pentylenetetrazol .
  • Safety Profile : These compounds were also evaluated for neurotoxicity and exhibited lower toxicity compared to standard anticonvulsants like sodium valproate, making them potential candidates for further development in epilepsy treatment .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been extensively studied due to the increasing resistance of pathogens to existing antibiotics.

  • Mechanism : The thiazole nucleus has been linked to various medicinal properties including antibacterial and antifungal activities. Compounds containing this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Case Studies : In vitro evaluations revealed that certain derivatives exhibited significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is another area of active research.

  • Inhibition Studies : Recent studies have highlighted the ability of benzothiazole derivatives to inhibit the growth of cancer cells. For example, specific compounds demonstrated significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
  • Molecular Docking : Molecular docking studies have been conducted to understand the binding affinities of these compounds with cancer-related targets, providing insights into their mechanisms of action and potential therapeutic applications .

Summary Table of Applications

ApplicationMechanism/ActionReference
Anti-TyrosinaseInhibition of melanin production
AnticonvulsantSeizure control with low neurotoxicity
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxic effects on cancer cell lines

Eigenschaften

Molekularformel

C8H4F3NOS

Molekulargewicht

219.19 g/mol

IUPAC-Name

2-(trifluoromethyl)-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-4-2-1-3-5(13)6(4)14-7/h1-3,13H

InChI-Schlüssel

MLTZOSCMVFYAAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C(F)(F)F

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A solution of 7-methoxy-2-(trifluoromethyl)-1,3-benzothiazole (C26) (398 mg, 1.71 mmol) in dichloromethane (10 mL) at −78° C. was treated with boron tribromide (1 M in dichloromethane, 3.41 mL, 3.41 mmol), warmed to room temperature and stirred for 18 hours. Methanol (3.0 mL) was added to the mixture at −78° C. and the mixture was warmed to room temperature. Water (30 mL) was added and the mixture was extracted with dichloromethane (2×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% methyl tert-butyl ether in heptanes) afforded the title compound as a colorless solid. Yield: 251 mg, 1.15 mmol, 67%. GCMS m/z 219 (M+). 1H NMR (400 MHz, CDCl3) δ 6.44 (br s, 1H), 6.95 (d, J=7.8 Hz, 1H), 7.47 (dd, J=8.2, 8.0 Hz, 1H), 7.82 (d, J=8.2 Hz, 1H).
Quantity
398 mg
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25). A solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide (C24) (776 mg, 2.6 mmol) and Lawesson's reagent (1.07 g, 2.6 mmol) in 1,4-dioxane (13 mL) was heated to 135° C. overnight. The mixture was cooled to room temperature, filtered, and concentrated in vacuo. Purification via silica get chromatography (Gradient: 0% to 20% ethyl acetate in heptanes) afforded the title compound as an oil. Yield: 839 mg, 2.60 mmol, quantitative. LCMS m/z 314.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.95 (s, 3H), 6.92 (dd, J=8.3, 1.1 Hz, 1H), 7.39 (dd, J=8.4, 8.3 Hz, 1H), 8.28 (dd, J=8.2, 0.8 Hz, 1H), 9.75 (br s, 1H).
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide
Quantity
776 mg
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Synthesis of 7-methoxy-2-(trifluoromethyl)-1,3-benzothiazole (C26). To a solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25) (748 mg, 2.38 mmol) in 1,2-dimethoxyethane (11.9 mL) was added 1,10-phenanthroline (88.4 mg, 0.48 mmol), cesium carbonate (1.55 g, 4.76 mmol), and copper iodide (45.3 mg, 0.24 mmol). Nitrogen was bubbled through the reaction for 30 minutes and the reaction was heated to 80° C. for 48 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 30% diethyl ether in hexanes) afforded the title compound as a colorless solid. Yield: 398 mg, 1.71 mmol, 72%. GCMS m/z 233 (M+). 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 6.97 (br d, J=7.9 Hz, 1H), 7.56 (dd, J=8.3, 8.0 Hz, 1H), 7.82 (dd, J=8.3, 0.6 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
748 mg
Type
reactant
Reaction Step Two
Quantity
88.4 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
solvent
Reaction Step Two
Quantity
45.3 mg
Type
catalyst
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.